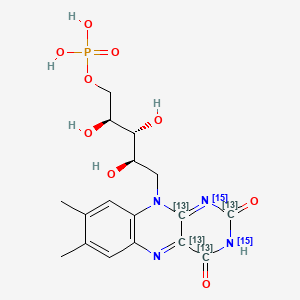
Riboflavin-5-Phosphate-13C4,15N2-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is an easily absorbed micronutrient that plays a crucial role in maintaining health in humans and other animals . It is used primarily for scientific research purposes, particularly in studies involving metabolic processes and enzyme activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Riboflavin-5-Phosphate-13C4,15N2-1 can be synthesized by incorporating stable heavy isotopes of carbon and nitrogen into riboflavin. The process involves the phosphorylation of riboflavin using phosphoryl chloride . The reaction conditions typically require controlled temperatures and specific pH levels to ensure the successful incorporation of the isotopes.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but with optimized conditions for higher yield and purity. The process includes the use of advanced chromatography techniques to separate and purify the labeled compound .
Chemical Reactions Analysis
Types of Reactions
Riboflavin-5-Phosphate-13C4,15N2-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its role in biological systems.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperatures and pH conditions to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of this compound can lead to the formation of flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are crucial cofactors in various enzymatic reactions .
Scientific Research Applications
Riboflavin-5-Phosphate-13C4,15N2-1 has a wide range of scientific research applications:
Chemistry: Used as a stable isotope tracer in studies involving metabolic pathways and enzyme kinetics.
Biology: Helps in understanding the role of riboflavin in cellular processes and its impact on health.
Medicine: Investigated for its potential therapeutic effects and its role in treating riboflavin deficiency.
Industry: Used in the development of nutritional supplements and fortified foods.
Mechanism of Action
Riboflavin-5-Phosphate-13C4,15N2-1 exerts its effects by acting as a precursor to flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These cofactors are essential for various enzymatic reactions, including those involved in the oxidation of glucose-6-phosphate . The compound binds to riboflavin hydrogenase, riboflavin kinase, and riboflavin synthase, facilitating its conversion to FMN and FAD .
Comparison with Similar Compounds
Riboflavin-5-Phosphate-13C4,15N2-1 is unique due to its stable isotope labeling, which allows for precise tracking and quantification in research studies. Similar compounds include:
Riboflavin-5-Phosphate: The unlabeled form of the compound.
Flavin Mononucleotide (FMN): A coenzyme derived from riboflavin.
Flavin Adenine Dinucleotide (FAD): Another coenzyme derived from riboflavin.
These compounds share similar biochemical roles but differ in their labeling and specific applications in research.
Properties
Molecular Formula |
C17H21N4O9P |
|---|---|
Molecular Weight |
462.30 g/mol |
IUPAC Name |
[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate |
InChI |
InChI=1S/C17H21N4O9P/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29)/t11-,12+,14-/m1/s1/i13+1,15+1,16+1,17+1,19+1,20+1 |
InChI Key |
FVTCRASFADXXNN-YKTCBDAOSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N([13C]3=[15N][13C](=O)[15NH][13C](=O)[13C]3=N2)C[C@H]([C@H]([C@H](COP(=O)(O)O)O)O)O |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


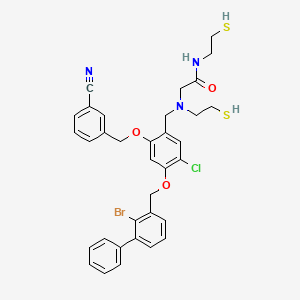
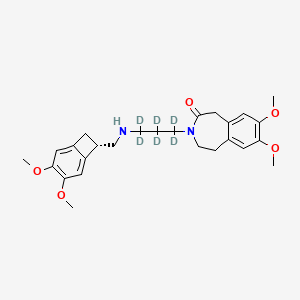
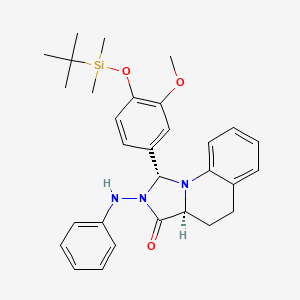

![N-[2-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]ethyl]-N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]dodecanediamide](/img/structure/B12419934.png)
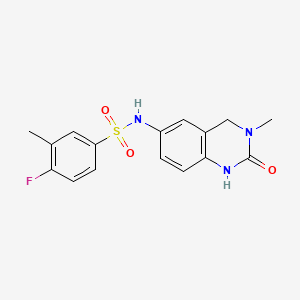
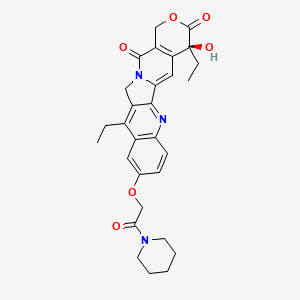
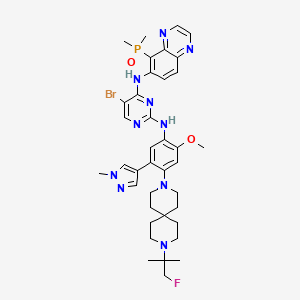
![(2~{S})-2-[[(2~{S})-1-[[(2~{S})-3-(4-hydroxyphenyl)-1-oxidanyl-1-oxidanylidene-propan-2-yl]amino]-1-oxidanylidene-hexan-2-yl]amino]-4-phenyl-butanoic acid](/img/structure/B12419965.png)
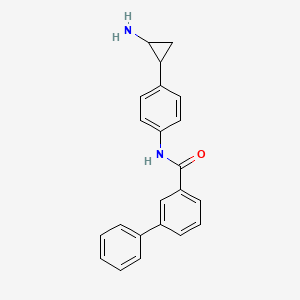
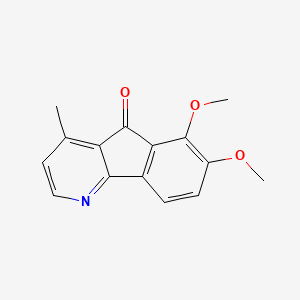
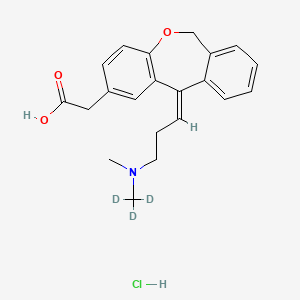
![1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7](/img/structure/B12419998.png)
![(2S,3S,4S,5R,6S)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-(trideuteriomethoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12420000.png)
